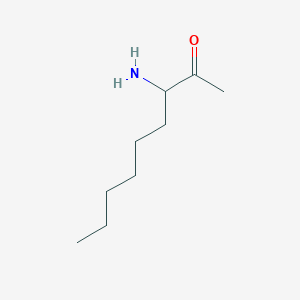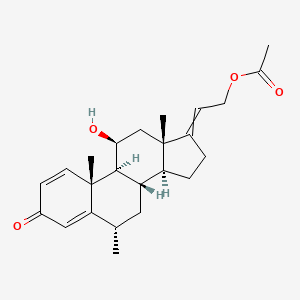
Toluene-3,4-dithiol zinc salt hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Toluene-3,4-dithiol zinc salt hydrate is a chemical compound with the molecular formula C₇H₆S₂Zn·H₂O and a molecular weight of 237.65 g/mol . It is known for its metal chelating properties, which make it effective in various scientific and industrial applications . This compound is particularly noted for its ability to bind metal ions, thereby reducing their concentration within cells .
Mecanismo De Acción
Target of Action
Toluene-3,4-dithiol zinc salt hydrate is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the conversion of reactants to products.
Mode of Action
It is known to act as a catalyst, accelerating the rate of chemical reactions without being consumed in the process . It likely interacts with its targets by lowering the activation energy of the reaction, thus enabling the reaction to proceed more quickly.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the reaction it is catalyzing. For instance, it has been used to generate the corresponding dithiolate ligand in a study of dinuclear gold (I) dithiolate complexes . In this context, it would affect the biochemical pathway leading to the formation of these complexes.
Result of Action
The result of this compound’s action is the facilitation of chemical reactions. By acting as a catalyst, it enables these reactions to proceed more quickly and efficiently than they would in its absence .
Análisis Bioquímico
Biochemical Properties
Toluene-3,4-dithiol zinc salt hydrate interacts with metal ions, reducing their concentration within the cell This interaction is crucial for its role in biochemical reactions
Cellular Effects
This compound has been shown to induce autophagy, a process that helps cells survive under adverse conditions . It also inhibits proteasome activity and increases matrix metalloprotease activity in mouse macrophages infected with Salmonella .
Molecular Mechanism
The molecular mechanism of this compound involves binding to metal ions, reducing their concentration within the cell . This binding interaction can inhibit proteasome activity and increase matrix metalloprotease activity .
Métodos De Preparación
The synthesis of toluene-3,4-dithiol zinc salt hydrate typically involves the reaction of toluene-3,4-dithiol with a zinc salt in the presence of water. The reaction conditions often include:
Reactants: Toluene-3,4-dithiol and a zinc salt (e.g., zinc chloride or zinc sulfate).
Solvent: Water or an aqueous solution.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Toluene-3,4-dithiol zinc salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The thiol groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, nitric acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while nucleophilic substitution with halides can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
Toluene-3,4-dithiol zinc salt hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a metal chelator in various chemical reactions and processes.
Biology: Employed in studies involving metal ion homeostasis and cellular processes.
Industry: Utilized in the production of metal-containing compounds and materials.
Comparación Con Compuestos Similares
Toluene-3,4-dithiol zinc salt hydrate can be compared with other similar compounds, such as:
Benzene-1,2-dithiol zinc salt hydrate: Similar in structure but with different substitution patterns on the aromatic ring.
Toluene-2,3-dithiol zinc salt hydrate: Another isomer with thiol groups in different positions on the toluene ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and binding properties .
Propiedades
Número CAS |
123333-86-8 |
|---|---|
Fórmula molecular |
C7H8OS2Zn |
Peso molecular |
237.7 g/mol |
Nombre IUPAC |
zinc;4-methylbenzene-1,2-dithiolate;hydrate |
InChI |
InChI=1S/C7H8S2.H2O.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4,8-9H,1H3;1H2;/q;;+2/p-2 |
Clave InChI |
JVMYWYSIGAXSQY-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1)[S-])[S-].O.[Zn+2] |
SMILES canónico |
CC1=CC(=C(C=C1)[S-])[S-].O.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene)](/img/new.no-structure.jpg)
![2-[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]amino]ethanol](/img/structure/B1142366.png)

![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)
